![molecular formula C6H7ClO2 B2760000 3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-73-6](/img/structure/B2760000.png)

3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

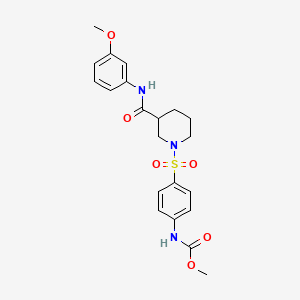

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the CAS Number: 156329-73-6 . It has a molecular weight of 146.57 and its IUPAC name is this compound . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s molecular formula is C6H7ClO2 .Applications De Recherche Scientifique

Acidities of Bicyclo Carboxylic Acids

Wiberg (2002) studied the acidities of various substituted bicyclo carboxylic acids, including 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. This research provides insights into the influence of substituents on the acidity of these compounds and their potential utility in chemical syntheses and as analytical tools in chemistry (Wiberg, 2002).

Synthesis and Incorporation into Peptides

Pätzel et al. (2004) developed an efficient synthesis method for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a related compound. This methodology is significant for the synthesis of rigid analogs of γ-aminobutyric acid and their incorporation into linear and cyclic peptides (Pätzel et al., 2004).

Halogen Exchange and Elimination Reactions

Della and Taylor (1991) explored the reactivity of 1-chlorobicyclo[1.1.1]pentane with t-butyllithium. Their findings are crucial for understanding the reactivity of chlorinated bicyclo compounds, which can be applied in various synthetic strategies (Della & Taylor, 1991).

Bridge-Chlorinated Bicyclo Carboxylic Acids

Kaleta et al. (2019) investigated the selective radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This research offers valuable insights into the chlorination reactions of bicyclic compounds and their potential applications in organic synthesis (Kaleta et al., 2019).

Microwave Spectrum and Structure Analysis

Cox and Harmony (1970) conducted a study on the microwave spectrum and structure of 1-chlorobicyclo[1.1.1]pentane. Understanding the molecular structure and spectral properties is vital for applications in molecular spectroscopy and in designing molecules with desired properties (Cox & Harmony, 1970).

Homolytic Aromatic Alkylation

Thirumoorthi and Adsool (2016) reported on the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. This showcases an innovative approach in medicinal chemistry, expanding the utility of bicyclo compounds in drug design (Thirumoorthi & Adsool, 2016).

Bridgehead-Bridgehead Interactions

Adcock et al. (1999) studied the reactions and properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. Their research provides insights into electronic effects and reactivity patterns within the bicyclic ring system, which are crucial for synthetic applications (Adcock et al., 1999).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYKZNBKTNESNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)

![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)

![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)

![2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-phenyl-1-ethanone hydrobromide](/img/structure/B2759939.png)